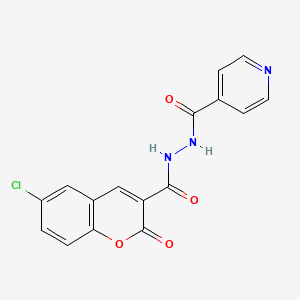

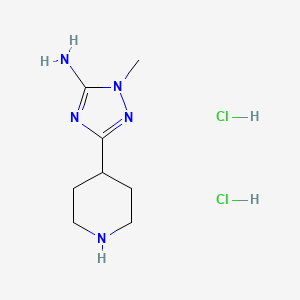

![molecular formula C9H9N3O2 B2823704 Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate CAS No. 1422205-93-3](/img/structure/B2823704.png)

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate

Overview

Description

“Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the CAS Number: 1422205-93-3 and a molecular weight of 191.19 . It is a solid substance .

Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H9N3O2 . The InChI Code for this compound is 1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 191.19 .Scientific Research Applications

Efficient Synthesis and Drug Discovery

- Benzo[d]thiazole derivatives, including structures similar to Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate, have been synthesized for use as building blocks in drug discovery. These compounds offer possibilities for thorough exploration of chemical space around chosen molecular targets due to their versatility in being substituted at multiple positions (Durcik et al., 2020).

Antiviral Agents

- Imidazole derivatives structurally related to this compound have been designed and synthesized for testing as antirhinovirus agents. These compounds showcase the potential of imidazole derivatives in the development of new antiviral drugs (Hamdouchi et al., 1999).

Corrosion Inhibition

- Amino acid compounds, including benzo[d]imidazole derivatives, have been studied as corrosion inhibitors for metals, demonstrating their application in extending the lifespan of metals in corrosive environments (Yadav et al., 2015).

Amino Acid Mimetics

- Research into the synthesis of trisubstituted imidazoles for application as amino acid mimetics with a C-terminal imidazole shows the role of such compounds in medicinal chemistry, particularly in the development of peptide mimetics (Zaman et al., 2005).

Methylglyoxal in Food and Organisms

- Methylglyoxal, a reactive alpha-oxoaldehyde that forms in organisms and is found in food, demonstrates the biological significance of reactive compounds and their effects on health. Studies into such compounds help understand their roles in diseases and food chemistry (Nemet et al., 2006).

Sustainable Chemistry

- The use of 1,1′-Carbonyldiimidazole in mechanochemical synthesis for eco-friendly production of carbamates illustrates the application of imidazole derivatives in green chemistry and sustainable manufacturing processes (Lanzillotto et al., 2015).

Anticancer Research

- Imidazole derivatives have been explored for their anticancer properties, indicating the potential of this compound related compounds in the development of new oncological therapies. This includes investigations into the metabolic formation and biological activities of such compounds (Kashiyama et al., 1999).

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 6-amino-1H-benzimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYQMISKWTUVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)N)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide](/img/structure/B2823622.png)

![3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2823624.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2823633.png)

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)

![Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate](/img/structure/B2823642.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2823644.png)